molecular formula C16H11FN2 B346065 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile CAS No. 869951-54-2

1-(4-fluorobenzyl)-1H-indole-6-carbonitrile

Cat. No. B346065
CAS RN: 869951-54-2
M. Wt: 250.27g/mol
InChI Key: PBRRDHUIAHSPHT-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-1H-indole-6-carbonitrile, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential for use in the development of new medications. This compound is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system of the human body. The purpose of

Scientific Research Applications

1-(4-fluorobenzyl)-1H-indole-6-carbonitrile has been used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and other disorders. It has also been used in studies to understand the effects of synthetic cannabinoids on the brain and behavior.

Mechanism of Action

Target of Action

Similar compounds like “[1- (4-fluorobenzyl)cyclobutyl]methyl (1s)-1- [oxo (1h-pyrazol-5-ylamino)acetyl]pentylcarbamate” and “4- (4-fluorobenzyl)piperidine” have been found to target cathepsin k and beta-secretase 1 respectively . These targets play crucial roles in various biological processes.

Mode of Action

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets to induce these effects.

Biochemical Pathways

A related compound, 4-fluorobenzyl cyanide (fbcn), has been shown to affect the li+ coordination chemistry, which is crucial for the functioning of lithium-ion batteries . This suggests that “1-(4-fluorobenzyl)-1H-indole-6-carbonitrile” might also influence similar pathways.

Pharmacokinetics

A related compound, adb-fubinaca, has been found to be rapidly and extensively metabolised . The Cmax and AUC increased in proportion to the dose, indicating linear pharmacokinetics of the compound up to a certain dose . This suggests that “1-(4-fluorobenzyl)-1H-indole-6-carbonitrile” might have similar ADME properties.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that the compound may induce a variety of molecular and cellular effects .

Action Environment

It’s known that the steric hindrance and weak lewis basic center of 4-fluorobenzyl cyanide (fbcn) can influence its action . This suggests that similar environmental factors might also affect the action of “1-(4-fluorobenzyl)-1H-indole-6-carbonitrile”.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This compound can be used at low concentrations to achieve significant effects, reducing the amount of compound needed for experiments. However, one limitation of this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.

Future Directions

There are many potential future directions for research on 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile. One area of interest is the development of new medications based on this compound, which could have therapeutic applications in the treatment of pain, inflammation, and anxiety. Additionally, further studies are needed to understand the effects of this compound on the brain and behavior, as well as its potential for addiction and abuse. Finally, there is a need for more research on the safety and toxicity of this compound, as well as its potential for long-term effects on the body.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile involves the reaction of 4-fluorobenzyl chloride with 1H-indole-6-carbonitrile in the presence of a base such as potassium carbonate. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure product. This synthesis method has been optimized to produce high yields of 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile with high purity.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2/c17-15-5-2-12(3-6-15)11-19-8-7-14-4-1-13(10-18)9-16(14)19/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRRDHUIAHSPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-1H-indole-6-carbonitrile

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